![molecular formula C14H16N2O B7499263 N-cyclopentyl-1H-indole-6-carboxamide](/img/structure/B7499263.png)
N-cyclopentyl-1H-indole-6-carboxamide
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Description
N-cyclopentyl-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
N-cyclopentyl-1H-indole-6-carboxamide has been investigated for its antiviral properties, particularly as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, and compounds targeting it can significantly hinder the lifecycle of HCV. Research has shown that derivatives of this compound exhibit promising activity against genotype 1 HCV subgenomic replicons with effective concentrations (EC50) below 100 nM .
1.2 Xanthine Oxidase Inhibition
Another significant application of this compound derivatives is their role as xanthine oxidase inhibitors. This enzyme is a key player in purine metabolism and is a target for treating conditions like hyperuricemia and gout. Studies have demonstrated that specific derivatives can effectively reduce serum uric acid levels in animal models, indicating their potential as therapeutic agents for these conditions .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the cyclopentyl group significantly affect the compound's metabolic stability and potency. For instance, replacing cyclohexyl with cyclopentyl improved metabolic stability while maintaining enzymatic potency, which is essential for developing effective drugs .
Case Study 1: Hepatitis C Treatment
In a clinical candidate evaluation, this compound derivatives were tested in HCV-infected patients. The compound demonstrated substantial antiviral activity, leading to a reduction in viral load and improvement in liver function tests. This study supports its potential as a therapeutic agent against HCV .
Case Study 2: Gout Management
A study involving an acute hyperuricemia rat model showed that this compound significantly lowered serum uric acid levels compared to control treatments. This finding highlights its potential application in managing gout and related disorders .
Comparative Data Table
The following table summarizes the key findings from various studies on this compound:
Properties
IUPAC Name |
N-cyclopentyl-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(16-12-3-1-2-4-12)11-6-5-10-7-8-15-13(10)9-11/h5-9,12,15H,1-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPAYXSEXSHHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.